(S)-1-Boc-3-(Bromomethyl)pyrrolidine physicochemical properties
(S)-1-Boc-3-(Bromomethyl)pyrrolidine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Boc-3-(Bromomethyl)pyrrolidine
Abstract
(S)-1-Boc-3-(Bromomethyl)pyrrolidine is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a protected pyrrolidine ring with a reactive bromomethyl group, make it an invaluable intermediate for the synthesis of complex, biologically active molecules.[1][2][3][4] The pyrrolidine scaffold itself is a privileged structure, found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[2][5] A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for its effective application in process development, purification, and formulation. This guide provides a comprehensive analysis of these properties, supported by field-proven experimental protocols, to empower researchers, scientists, and drug development professionals in leveraging this versatile compound to its full potential.
Core Physicochemical Characteristics
The utility of any chemical intermediate is fundamentally governed by its physical and chemical properties. These characteristics dictate everything from reaction conditions and solvent selection to storage and handling protocols. The data for (S)-1-Boc-3-(Bromomethyl)pyrrolidine are summarized below.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3S)-3-(bromomethyl)-1-pyrrolidinecarboxylate | [6] |
| CAS Number | 1067230-64-1 | [6][7] |
| Molecular Formula | C₁₀H₁₈BrNO₂ | [7][8] |
| Molecular Weight | 264.16 g/mol | [6][7][8][9] |
| Physical Form | Liquid | [6][9] |
| Typical Purity | ≥95-97% | [6][9] |
Thermal and Stability Data
| Property | Value | Source(s) |
| Boiling Point | ~300 °C at 760 mmHg | [6][8][10] |
| Storage Temperature | 2-8 °C or 4 °C | [6][8] |
| Stability | Stable under recommended storage conditions. | [11] |
Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good |
| Polar Protic | Methanol, Ethanol | Moderate to Good |
| Non-Polar | Hexanes, Toluene | Limited to Moderate |
| Aqueous | Water | Insoluble |
Experimental Characterization Protocols
To ensure scientific integrity and reproducibility, the physicochemical properties of (S)-1-Boc-3-(Bromomethyl)pyrrolidine must be verified experimentally. The following protocols are designed as self-validating systems, providing researchers with robust methodologies for in-house characterization.
Protocol: Melting Point Determination
Expertise & Causality: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp, narrow melting range (typically 0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[13] Therefore, a slow, controlled heating rate (~1-2 °C per minute) near the expected melting point is paramount for obtaining an accurate measurement, as it allows the system to remain in thermal equilibrium.[14]
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (1-2 mm height).[15]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[14][16]
-
Rapid Determination (Optional): Conduct an initial rapid heating to find the approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat the block rapidly to ~15-20 °C below the approximate melting point.
-
Controlled Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[15]
-
Replicates: Repeat the accurate determination at least twice with fresh samples to ensure consistency.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Profiling
Expertise & Causality: The "like dissolves like" principle is the cornerstone of solubility.[17][18] A solvent best dissolves a solute with similar intermolecular forces. This protocol systematically tests the compound's solubility in solvents of varying polarity to build a comprehensive profile, which is essential for selecting appropriate solvents for reactions, extractions, and chromatography. Vigorous mixing ensures maximum interaction between the solute and solvent, while a sufficient observation period accounts for compounds that may dissolve slowly.[17][19]
Methodology:
-
Preparation: Arrange a series of clean, labeled test tubes.
-
Aliquotting: To each test tube, add approximately 25 mg of (S)-1-Boc-3-(Bromomethyl)pyrrolidine.
-
Solvent Addition: Add 0.75 mL of the first test solvent (e.g., water) to the corresponding tube.[19]
-
Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.[17]
-
Observation: Allow the tube to stand for 2-3 minutes. Observe closely to determine if the solid has completely dissolved.
-
Classification: Record the result as "Soluble," "Partially Soluble," or "Insoluble."
-
Systematic Testing: Repeat steps 3-6 for a range of solvents, progressing from polar to non-polar (e.g., Methanol, Dichloromethane, Toluene, Hexane).
Caption: Decision workflow for qualitative solubility testing.
Protocol: Chiral Purity Assessment via HPLC
Expertise & Causality: For a chiral intermediate, enantiomeric purity is a critical quality attribute, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[20] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining this purity.[21] The method relies on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to elute at different times.[20] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds and are an excellent starting point for method development.[21][22]
Methodology:
-
System & Column Selection:
-
Utilize an HPLC system with a UV detector.
-
Select a polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
-
Mobile Phase Screening:
-
Prepare a set of mobile phases. A common starting point for normal-phase chromatography is a mixture of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol.[20]
-
Begin with a standard composition, such as 90:10 Hexane:IPA.
-
-
Sample Preparation:
-
Prepare a racemic standard of the compound (~1 mg/mL) to identify the retention times of both enantiomers.
-
Prepare a sample of the (S)-enantiomer to be tested at the same concentration.
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[21]
-
Inject the racemic standard and record the chromatogram.
-
Inject the test sample and record the chromatogram.
-
-
Data Analysis & Optimization:
-
Calculate the resolution between the two enantiomer peaks in the racemic standard. A resolution >1.5 is generally desired.
-
If separation is poor, systematically vary the mobile phase composition (e.g., change the percentage of the polar modifier) or switch to a different CSP.
-
Integrate the peak areas in the test sample chromatogram to determine the percentage of the desired (S)-enantiomer and the undesired (R)-enantiomer.
-
Caption: General workflow for chiral HPLC method development.
Application, Safety, and Handling
(S)-1-Boc-3-(Bromomethyl)pyrrolidine is primarily used as an intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents.[] Its protected amine prevents unwanted side reactions, while the bromomethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the pyrrolidine motif into a target structure.
Safety and Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 2-8 °C to ensure long-term stability.[6][8][9]
Conclusion
(S)-1-Boc-3-(Bromomethyl)pyrrolidine is a high-value chiral intermediate whose effective use is underpinned by its distinct physicochemical properties. This guide has provided a consolidated source of these properties, grounded in verifiable data and robust experimental protocols. By understanding and applying this technical information, researchers in drug discovery and organic synthesis can optimize reaction conditions, streamline purification processes, and accelerate the development of novel therapeutics.
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